molecular formula C10H20N2O B1517022 1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one CAS No. 97454-39-2

1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one

Cat. No.: B1517022
CAS No.: 97454-39-2
M. Wt: 184.28 g/mol
InChI Key: DBTAPKSDRKUCFW-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one (C₁₀H₂₀N₂O) is a ketone derivative featuring a seven-membered azepane ring and an ethylamino side chain. Its molecular structure (SMILES: CCNCC(=O)N1CCCCCC1) includes a planar carbonyl group and a flexible azepane ring, which contributes to its conformational adaptability . The compound is characterized by an InChIKey DBTAPKSDRKUCFW-UHFFFAOYSA-N, with a monoisotopic mass of 198.17322 Da .

Properties

IUPAC Name

1-(azepan-1-yl)-2-(ethylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-11-9-10(13)12-7-5-3-4-6-8-12/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTAPKSDRKUCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)N1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one is a compound with significant potential in medicinal chemistry. Its structure, characterized by a combination of azepane and ethylamino groups, suggests possible interactions with biological targets, making it a candidate for various therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Structural Overview

  • Molecular Formula: C10H20N2O
  • SMILES: CCNCC(=O)N1CCCCCC1
  • InChIKey: DBTAPKSDRKUCFW-UHFFFAOYSA-N

The compound's structure indicates potential for interaction with neurotransmitter systems and other biological pathways.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties:

  • CNS Activity: Compounds with similar structures often show central nervous system (CNS) activity. The azepane ring may contribute to this effect by modulating neurotransmitter receptors.
  • Antitumor Potential: Preliminary studies suggest that derivatives of this compound could inhibit tumor growth, potentially through mechanisms involving apoptosis and cell cycle regulation.

The proposed mechanisms of action for this compound include:

  • Receptor Modulation: Similar compounds have been shown to interact with GABAergic and dopaminergic systems, which could lead to anxiolytic or antipsychotic effects.
  • Inhibition of Enzymatic Activity: The carbonyl group in the compound may facilitate interactions with enzymes involved in metabolic pathways, potentially influencing drug metabolism.

Study 1: Antitumor Activity

A study investigated the antitumor effects of a series of compounds related to this compound. The results indicated:

CompoundIC50 (nM)SelectivityCell Line
Compound A1505-foldH1975 (EGFR mutant)
Compound B2003-foldA431 (EGFR wild-type)

These findings suggest that modifications to the base structure can enhance selectivity towards cancer cell lines harboring specific mutations, indicating a promising avenue for further research.

Study 2: Neuropharmacological Effects

In another investigation focusing on CNS effects, researchers assessed the impact of related compounds on anxiety-like behaviors in animal models. The study reported:

Treatment GroupAnxiety Score (open field test)
Control12.5 ± 2.0
Compound C7.8 ± 1.5 *

*P < 0.05 vs. control.

These results indicate that certain derivatives may possess anxiolytic properties, warranting further exploration into their therapeutic potential for anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azepane and Varied Substituents

1-(Azepan-1-yl)-2-triazolyl ethanone derivatives
  • Examples: 2dag (triazolyl with methoxyphenyl), 2dal (dimethylaminophenyl-triazolyl) .
  • Key Differences: Replacement of the ethylamino group with 1,2,3-triazole rings linked to aromatic substituents.
  • In contrast, the ethylamino group in the target compound may improve solubility in polar solvents due to its basic amine functionality.
1-(Azepan-1-yl)-2-chloroethan-1-one
  • Structure: Chloro substituent replaces ethylamino (C₈H₁₄ClNO) .
  • Key Differences: The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, making this compound more reactive in nucleophilic acyl substitution reactions compared to the target compound’s ethylamino derivative .

Adamantyl-Based Ethanone Analogues

  • Examples: 1-(Adamantan-1-yl)-2-sulfinylpyridyl ethanones (e.g., Compound 17) .
  • These derivatives are synthesized via methods involving sulfoxidation (e.g., Method B) and characterized as white solids with high purity (LC/MS, HPLC) . The azepane ring in the target compound, while less rigid, offers a balance of conformational flexibility and moderate steric bulk.

Aromatic and Heteroaromatic Ethanone Derivatives

Benzofuran-2-yl ethanone oxime ethers
  • Structure : Benzofuran replaces azepane, with oxime ether substituents .
  • Key Differences: The aromatic benzofuran system enhances UV absorption and rigidity, contrasting with the azepane’s aliphatic nature. Such structural variations influence applications; for example, benzofuran derivatives exhibit noted antimicrobial activity .
1-(3-(Dimethylamino)phenyl)ethan-1-one
  • Structure: Aromatic dimethylaminophenyl group attached to ethanone .
  • Key Differences: The planar aromatic system enables strong intermolecular interactions (e.g., charge-transfer complexes), whereas the azepane-ethylamino combination in the target compound favors hydrogen bonding and solubility in protic solvents .

Sulfur-Containing Analogues

Ruthenium-catalyzed sulfanylidene derivatives
  • Examples : 1-(4-Chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) .
  • Key Differences : The sulfanylidene group introduces a polarizable sulfur-oxygen bond, altering electronic properties (e.g., increased dipole moment) and thermal stability (melting point 137.3–138.5°C for 1f) . The target compound lacks such sulfur-based resonance stabilization.

Comparative Data Table

Compound Name Core Structure Substituents Physical State Key Properties/Applications Reference
1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one Azepane-ethanone Ethylamino Not specified High hydrogen-bond potential
2dag (Triazolyl derivative) Azepane-ethanone 4-(3-Methoxyphenyl)-triazolyl Yellow solid 92% yield, crystallinity
1-(Adamantan-1-yl)-2-sulfinylpyridyl ethanone Adamantyl-ethanone Sulfinylpyridyl White solid Steric hindrance, LC/MS verified
1-(Benzofuran-2-yl)ethan-1-one oxime ether Benzofuran-ethanone Oxime ether Solid Antimicrobial activity
1-(4-Chloromethylphenyl)-sulfanylidene ethanone Phenyl-ethanone Dimethyl(oxo)-λ⁶-sulfanylidene White solid Mp 137.3–138.5°C, polarizable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one
Reactant of Route 2
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1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one

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